3-(2-aminophenyl)prop-2-en-1-ol
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Overview
Description
3-(2-aminophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of phenylpropenol, characterized by the presence of an amino group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminophenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 2-aminoacetophenone with an appropriate aldehyde under basic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-aminophenyl)prop-2-en-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-aminophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various interactions with biological molecules. These interactions can influence cellular processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-aminophenyl)-2-propyn-1-ol: This compound has a similar structure but contains a triple bond instead of a double bond.
(E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: This derivative includes a hydroxy group on the phenyl ring.
(E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound features additional methoxy groups on the phenyl ring.
Uniqueness
3-(2-aminophenyl)prop-2-en-1-ol is unique due to its specific structural features, such as the presence of both an amino group and a double bond.
Properties
IUPAC Name |
3-(2-aminophenyl)prop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWRXKPXEPZBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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